REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:6]=[N:7][CH:8]=[CH:9][C:10]=1[CH3:11])(=[O:3])[CH3:2].[N:12](OC(C)(C)C)=O.C(OC(=O)C)(=O)C.C([O-])(=O)C.[K+]>C1(C)C=CC=CC=1.C(OCC)(=O)C>[N:4]1([C:1](=[O:3])[CH3:2])[C:5]2=[CH:6][N:7]=[CH:8][CH:9]=[C:10]2[CH:11]=[N:12]1 |f:3.4|
|
Name
|
|
Quantity
|
301.5 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C=NC=CC1C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
420 μL
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
560 μL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
potassium acetate
|
Quantity
|
235.2 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The mixture was washed with saturated sodium bicarbonate solution (50 mL), water (50 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide a crude residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (silica, 15% ethyl acetate/hexane to 50% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CC=2C1=CN=CC2)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.2 mg | |
YIELD: CALCULATEDPERCENTYIELD | 6.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |